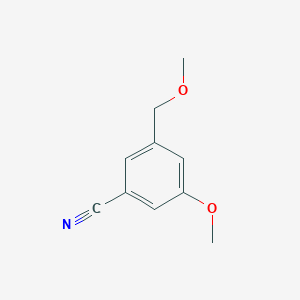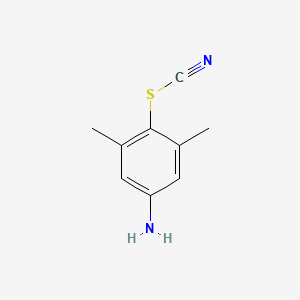
1-Benzylcyclobutane-1-carbonitrile
Descripción general
Descripción
1-Benzylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C12H13N It consists of a cyclobutane ring substituted with a benzyl group and a nitrile group
Métodos De Preparación
1-Benzylcyclobutane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Benzylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzylcyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular activity. The exact molecular targets and pathways depend on the specific context of its use, such as in drug development or biochemical research .
Comparación Con Compuestos Similares
1-Benzylcyclobutane-1-carbonitrile can be compared with other similar compounds, such as cyclobutanecarbonitrile and benzyl cyanide. While cyclobutanecarbonitrile lacks the benzyl group, benzyl cyanide lacks the cyclobutane ring. The presence of both the benzyl group and the cyclobutane ring in this compound gives it unique properties and reactivity compared to these related compounds .
Similar compounds include:
- Cyclobutanecarbonitrile
- Benzyl cyanide
- 1-Benzylpiperazine
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-benzylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
Clave InChI |
SCVICJUWBCZFDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)

![6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8692530.png)




![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)


![[(3-Methyl-4-nitrophenyl)methyl]hydrazine](/img/structure/B8692572.png)

![4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8692580.png)

